An In-depth Technical Guide to 3-Amino-1-propanol (CAS 156-87-6)
An In-depth Technical Guide to 3-Amino-1-propanol (CAS 156-87-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-1-propanol (also known as propanolamine), a versatile bifunctional molecule with significant applications across the pharmaceutical, personal care, and chemical industries.[1][2][3][4] This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and key applications, with a focus on its role as a chemical intermediate.
Core Chemical and Physical Properties
3-Amino-1-propanol (C₃H₉NO) is a colorless to pale yellow, viscous liquid with a characteristic fishy, amine-like odor.[5][6][7][8] Its bifunctional nature, possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.[1] This dual reactivity enables reactions such as acylation, salt formation, esterification, and etherification.[1] The compound is hygroscopic and miscible with water, alcohol, ether, acetone, and chloroform.[5][6][7][9]
Quantitative Physicochemical Data
The following tables summarize the key physical and chemical properties of 3-Amino-1-propanol.
| Property | Value | Source(s) |
| Molecular Weight | 75.11 g/mol | [1][5][10] |
| Appearance | Clear colorless to pale yellow liquid | [1][5][7][8] |
| Melting Point | 10-12.4 °C (50-54.3 °F) | [6][10][11] |
| Boiling Point | 184-188 °C (363.2-370.4 °F) at 760 mmHg | [6][10][12] |
| Density | 0.982 - 0.99 g/cm³ at 20 °C | [10][11] |
| Refractive Index (n20/D) | 1.4598 - 1.4617 | [6] |
| Vapor Pressure | 0.149 hPa at 25 °C; 2.1 mmHg at 20 °C | [7][11] |
| Vapor Density | 2.59 (vs air) | [7] |
| Flash Point | 100-101 °C (212-213.8 °F) | [7][11][12] |
| Autoignition Temperature | 385 °C (725-770 °F) | [7][8][11] |
| Water Solubility | Miscible / Soluble | [5][6][7] |
| pKa | 9.96 (+1) at 25°C | [8] |
| LogP (o/w) | -1.12 to -1.131 (est) | [5][13] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of 3-Amino-1-propanol.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. Key shifts are observed for the different proton environments. | [14][15] |
| ¹³C NMR | Data available for structural confirmation. | [14] |
| IR Spectroscopy | Infrared spectra confirm the presence of O-H and N-H stretching, characteristic of the alcohol and amine functional groups. | [6][16] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, with the molecular ion peak observed at m/z 75. | [6][14][16] |
| Purity (Assay) | Commercially available with purities of ≥99% or ≥99.5% (GC).[2] |
Reactivity, Stability, and Handling
Reactivity Profile: 3-Amino-1-propanol's amine group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts and water.[1][17] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[17] It also reacts with strong oxidizing agents.[5][8]
Stability and Storage: The compound is stable under normal temperatures and pressures.[5][18] It is, however, hygroscopic and should be stored in a cool, dry, well-ventilated area in tightly closed containers.[7][19][20] Containers should be kept upright to prevent leakage.[7][19]
Decomposition: When heated to decomposition or during combustion, it can emit toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][12][20]
Safety and Toxicology
3-Amino-1-propanol is classified as harmful and corrosive.[11][19] It can cause severe skin burns and serious eye damage.[12][19]
Quantitative Toxicity Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 2830 uL/kg | [13] |
| LD50 | Mouse | Intraperitoneal | 1202 mg/kg | [13] |
| LD50 | Rabbit | Skin | 1250 uL/kg | [13] |
Safety and Handling Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling 3-Amino-1-propanol.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[12][19]
-
Skin Protection: Wear protective gloves and chemical-resistant clothing.[12]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device. A full-face supplied air respirator may be necessary if risk assessment indicates it.[12][19]
Handling and First Aid:
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[7][19] Use only in a well-ventilated area.[5] Wash thoroughly after handling.[5]
-
In case of contact:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7]
Applications in Research and Drug Development
3-Amino-1-propanol is a key intermediate in various industrial and pharmaceutical applications.
-
Pharmaceutical Synthesis: It is a crucial building block for producing active pharmaceutical ingredients (APIs) and intermediates.[2][3] Notable examples include its use in the synthesis of cyclophosphamide (B585) and dexpanthenol.[1][2] It also serves as a precursor for medicinally important compounds through selective O- or N-arylation and amidation.
-
Chemical Intermediate: Its bifunctional nature makes it a versatile intermediate for producing a wide range of compounds, including surfactants, polymers, and specialty chemicals.[1][3] It is used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers.
-
Personal Care Products: In cosmetics and personal care formulations, it functions as an emollient, emulsifier, and pH adjuster.[1][2][4]
-
Other Industrial Uses: It is employed as a corrosion inhibitor in water treatment, a dispersing agent in inks and cleaners, and in the absorption of gases like carbon dioxide.[1][9]
Experimental Protocols and Workflows
While specific, detailed experimental protocols are proprietary and vary by application, the following diagrams illustrate generalized workflows relevant to researchers using 3-Amino-1-propanol.
Logical Relationship of Structure to Application
The diagram below illustrates how the distinct functional groups of 3-Amino-1-propanol lead to its diverse applications.
Caption: Bifunctional nature of 3-Amino-1-propanol and its resulting applications.
Generalized Experimental Workflow for Synthesis
This workflow outlines the typical steps for using 3-Amino-1-propanol as a reactant in a chemical synthesis.
Caption: Generalized workflow for chemical synthesis using 3-Amino-1-propanol.
Laboratory Safety and Handling Workflow
This diagram provides a logical flow for the safe handling of 3-Amino-1-propanol in a laboratory setting.
Caption: Workflow for the safe laboratory handling of 3-Amino-1-propanol.
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